Molindone, (R)-

Description

Conceptual Framework of Dihydroindolone Derivatives in Neuropharmacology

Dihydroindolone derivatives represent a distinct class of compounds in neuropharmacology, structurally unrelated to other major antipsychotic agent classes such as phenothiazines, butyrophenones, or thioxanthenes. drugbank.comdrugs.comnih.gov The fundamental principle of their neuropharmacological activity lies in their interaction with central nervous system neurotransmitter systems. The primary mechanism is the antagonism of dopamine (B1211576) receptors, with a particular emphasis on the D2 subtype. drugbank.comncats.ionih.govpatsnap.com This action forms the basis of the dopamine hypothesis of schizophrenia, which posits that an excess of dopaminergic activity contributes to psychotic symptoms. patsnap.commdpi.com

Historical Trajectory of (R)-Molindone Research Discovery and Preclinical Development

Molindone (B1677401) first appeared in scientific literature in 1966 and gained approval from the U.S. Food and Drug Administration in 1974 for the management of schizophrenia. patsnap.comwikipedia.org Developed by Endo Pharmaceuticals, its entry into clinical use was preceded by extensive preclinical research. patsnap.com Early animal studies were crucial in defining its pharmacological profile, establishing its resemblance to other major tranquilizing agents. drugbank.comdrugs.com

These preclinical investigations demonstrated that molindone reduces spontaneous locomotor activity, suppresses conditioned avoidance responses, and counteracts the stereotyped behaviors induced by amphetamines. drugbank.comdrugs.com Furthermore, it was found to antagonize the depressive effects induced by tetrabenazine (B1681281). drugbank.comdrugs.com The core mechanism of action was identified as the blockade of dopamine D2 receptors. drugbank.comncats.io Subsequent research into its stereochemistry has identified the (R)-enantiomer of molindone as being more potent than the (S)-enantiomer, particularly in its effects on the D2S and D2L dopamine receptors. nih.govtandfonline.comresearchgate.net

Contemporary Research Imperatives for (R)-Molindone Investigation

Modern research on (R)-Molindone has expanded beyond its initial indications. A significant focus of contemporary investigation is its potential application for new therapeutic uses, such as in the treatment of impulsive aggression associated with Attention Deficit Hyperactivity Disorder (ADHD) in pediatric populations, often utilizing extended-release formulations. wikipedia.orgnih.gov The theorized mechanism for this application is linked to its potent antagonist activity at both dopamine D2 and serotonin (B10506) 5-HT2B receptors. wikipedia.orgnih.gov

In vitro studies remain a cornerstone of current research, providing deeper insights into the specific pharmacological characteristics of (R)-Molindone and its individual enantiomers. nih.govtandfonline.com These studies have consistently affirmed the greater potency of the R(-) enantiomer compared to the S(+) form. nih.govtandfonline.com Investigations into the drug's metabolism have suggested that the pharmacological activity is primarily attributable to the parent compound rather than its major metabolites. nih.govtandfonline.com As part of its ongoing safety and developmental evaluation, comprehensive genotoxicity assessments have been performed. nih.gov Additionally, there is a continued drive to refine and validate sophisticated analytical techniques, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to ensure the precise characterization and quantification of (R)-Molindone in various biological matrices. mdpi.comresearchgate.neteurjchem.com

Structure

3D Structure

Properties

CAS No. |

1035093-75-4 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

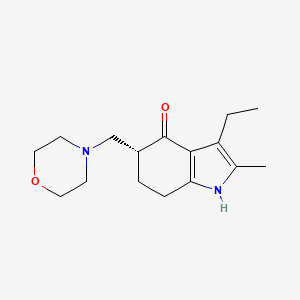

(5R)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one |

InChI |

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m1/s1 |

InChI Key |

KLPWJLBORRMFGK-GFCCVEGCSA-N |

Isomeric SMILES |

CCC1=C(NC2=C1C(=O)[C@H](CC2)CN3CCOCC3)C |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C |

Origin of Product |

United States |

Stereochemical Investigations of Molindone Enantiomers

Stereoselective Synthesis and Isolation Methodologies for (R)-Molindone and its Analogues

One of the primary methods for obtaining the individual enantiomers is through chiral chromatography . High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) has been successfully employed to resolve racemic molindone (B1677401). researchgate.netnih.govsigmaaldrich.cnscience.govscience.govoup.com For instance, a sensitive and selective bioanalytical assay was developed using HPLC-tandem mass spectrometry with a macrocyclic antibiotic-based CSP (Chirobiotic TAG) to separate and quantify the molindone enantiomers in human plasma. researchgate.netnih.gov This method achieved complete baseline separation under reversed-phase chromatography conditions, allowing for accurate measurement of each enantiomer. researchgate.netnih.gov

Beyond analytical separation, stereoselective synthesis offers a more direct route to enantiomerically pure compounds. This approach involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. ub.edu While specific stereoselective synthetic routes for (R)-molindone are not extensively detailed in the provided search results, the principles of asymmetric synthesis, such as crystallization-induced asymmetric transformation and the use of chiral catalysts, are established methods for producing single-enantiomer drugs. ub.eduresearchgate.net The late-stage skeletal editing of molindone has also been explored as a potential method to generate novel analogues. acs.org

Comparative Pharmacological Profiling of (R)- and (S)-Molindone

Research has consistently shown that the pharmacological activity of molindone resides primarily in one of its enantiomers. In vitro studies have demonstrated that the (R)-(-)-enantiomer of molindone is significantly more potent than the (S)-(+)-enantiomer. nih.govtandfonline.com This difference in potency is a direct result of their differential binding affinities to various neurotransmitter receptors, most notably the dopamine (B1211576) D2 receptor. nih.govtandfonline.comcaymanchem.com

Molindone is a potent antagonist of the dopamine D2 receptor, and this action is believed to be central to its antipsychotic effects. caymanchem.comwikipedia.orgdrugbank.comncats.iodrugs.comncats.io The (R)-enantiomer exhibits a much higher affinity for the D2 receptor compared to the (S)-enantiomer. nih.govtandfonline.com This stereoselectivity is also observed in its interaction with the serotonin (B10506) 5-HT2B receptor, where the (R)-enantiomer also shows greater inhibitory effect. tandfonline.com The major metabolites of molindone have been found to be largely inactive, indicating that the antagonist effect is primarily due to the parent drug. nih.govtandfonline.com

Interactive Data Table: Enantiomeric Potency at 5-HT2B Receptor

| Enantiomer | IC50 (µM) |

|---|---|

| (R)-(-)-Molindone | 0.2 |

| (S)-(+)-Molindone | 1.8 |

IC50 represents the concentration at which 50% of the receptor binding is inhibited. tandfonline.com

Further investigations into the dopamine D2 receptor have revealed the existence of two main isoforms, the short (D2S) and long (D2L) splice variants. The (R)-enantiomer of molindone demonstrates a pronounced selectivity and higher potency for both D2S and D2L receptor subtypes compared to the (S)-enantiomer. nih.govtandfonline.com

In functional assays, the antagonist potency of the (R)-(-)-enantiomer was found to be approximately 100-fold higher for D2S and 300-fold higher for D2L than the (S)-(+)-enantiomer, based on their respective IC50 values. nih.gov This significant difference in potency underscores the stereospecific nature of molindone's interaction with these receptor subtypes. The similar high potency of the (R)-enantiomer at both presynaptic D2S autoreceptors and postsynaptic D2L receptors suggests a comprehensive modulatory effect on the dopaminergic system. nih.gov

Interactive Data Table: Enantiomeric Potency at Dopamine D2 Receptor Subtypes

| Enantiomer | Receptor Subtype | IC50 (nM) |

|---|---|---|

| (R)-(-)-Molindone | D2S | 48 |

| (S)-(+)-Molindone | D2S | ~4800 |

| (R)-(-)-Molindone | D2L | 21 |

| (S)-(+)-Molindone | D2L | ~6300 |

IC50 represents the concentration at which 50% of the receptor binding is inhibited. nih.gov

Elucidation of Stereospecificity in Molecular Recognition and Biological Activity

The stereospecificity of molindone's biological activity is a direct consequence of the three-dimensional structure of its target receptors. The binding pockets of receptors like the dopamine D2 receptor are chiral environments, meaning they can differentiate between the enantiomers of a ligand. The (R)-enantiomer of molindone is able to achieve a more favorable and energetically stable interaction with the amino acid residues within the receptor's binding site. nih.gov

This optimal fit, often described by a "three-point attachment" model, allows for stronger intermolecular interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The precise spatial arrangement of the ethyl, methyl, and morpholinomethyl groups of (R)-molindone is critical for this high-affinity binding. nih.gov In contrast, the (S)-enantiomer, with its mirror-image configuration, cannot achieve the same degree of complementarity, leading to weaker binding and significantly lower potency. nih.govtandfonline.com

Molecular modeling studies have been used to develop hypothetical models of the dopamine receptor, which help to visualize and understand these stereospecific interactions. nih.gov These models, based on the structures of active compounds like (R)-apomorphine and molindone itself, identify essential binding sites and the required geometry for potent receptor antagonism. nih.gov The elucidation of this stereospecificity is fundamental to rational drug design and the development of more selective and effective therapeutic agents.

Molecular and Cellular Pharmacodynamics of R Molindone

Neurotransmitter Receptor Antagonism and Agonism Profiles

In vitro studies have delineated a specific receptor binding and functional profile for molindone (B1677401). It demonstrates potent antagonism at a select few receptors while showing significantly lower affinity for others, distinguishing it from many other antipsychotic agents. No significant agonist activity has been observed at the dopamine (B1211576) or serotonin (B10506) receptors tested. tandfonline.com

Dopamine Receptor Subtype Engagement: D1, D2 (D2S, D2L), D3, D5 Antagonism

Molindone is a potent antagonist of the dopamine D2 receptor. nih.govwikipedia.org This antagonism is stereoselective, with the (R)-(-) enantiomer demonstrating substantially higher potency than the S(+) enantiomer for both the D2 short (D2S) and D2 long (D2L) isoforms. tandfonline.com Specifically, the antagonist potency of the (R)-(-) enantiomer is approximately 100-fold higher for D2S and 300-fold higher for D2L compared to the S(+) enantiomer, as determined by [35S]GTPγS binding assays. tandfonline.com The potency of the (R)-(-) enantiomer at D2S (IC50 = 0.048 µM) and D2L (IC50 = 0.021 µM) suggests a significant role in modulating the dopaminergic system, potentially affecting both presynaptic D2S autoreceptors and postsynaptic D2L receptors. tandfonline.com

In contrast to its high potency at D2 receptors, molindone exhibits much weaker antagonist effects at other dopamine receptor subtypes. wikipedia.org Functional assays show inhibitory effects on D1, D3, and D5 receptors at significantly higher concentrations, with IC50 values ranging from 3.2 µM to 8.3 µM. tandfonline.com

| Receptor Subtype | Compound | Assay Type | Value (IC50, µM) | Reference |

|---|---|---|---|---|

| D2S | (R)-(-) Molindone | [35S]GTPγS Binding | 0.048 | tandfonline.com |

| D2L | (R)-(-) Molindone | [35S]GTPγS Binding | 0.021 | tandfonline.com |

| D2S | Racemic Molindone (SPN-810M) | Radioligand Binding | 0.0363 | tandfonline.com |

| D2L | Racemic Molindone (SPN-810M) | Radioligand Binding | 0.0505 | tandfonline.com |

| D2S | Racemic Molindone (SPN-810M) | Functional Assay | 0.0844 - 0.14 | tandfonline.com |

| D2L | Racemic Molindone (SPN-810M) | Functional Assay | 0.11 | tandfonline.com |

| D1 | Racemic Molindone (SPN-810M) | Functional Assay | 3.2 - 8.3 | tandfonline.com |

| D3 | Racemic Molindone (SPN-810M) | Functional Assay | 3.2 - 8.3 | tandfonline.com |

| D5 | Racemic Molindone (SPN-810M) | Functional Assay | 3.2 - 8.3 | tandfonline.com |

Serotonin Receptor Subtype Interactions: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7 Binding and Functional Modulation

Molindone's interaction with the serotonin system is characterized by selective antagonism, most notably at the 5-HT2B receptor. nih.govtandfonline.com The (R)-(-) enantiomer is about eight times more potent as a 5-HT2B antagonist than the S(+) enantiomer (IC50 = 0.2 µM vs 1.8 µM). tandfonline.com Racemic molindone also acts as a 5-HT2B antagonist with an IC50 of 0.41 µM in phosphoinositide hydrolysis functional assays. tandfonline.com

Its affinity for the 5-HT2A receptor is substantially lower, with a reported IC50 of 14 µM, indicating much less potency compared to its effects on 5-HT2B. tandfonline.comwikipedia.org This low potency at 5-HT2A receptors distinguishes molindone from many atypical antipsychotics that exhibit high affinity for both D2 and 5-HT2A receptors. tandfonline.com Studies indicate that molindone does not bind significantly to or inhibit several other serotonin receptor subtypes, including 5-HT1A, 5-HT2C, 5-HT6, and 5-HT7. tandfonline.comwikipedia.org No agonist activity has been observed for molindone at any of the tested serotonin receptor subtypes. tandfonline.com

| Receptor Subtype | Compound | Assay Type | Value (IC50, µM) | Reference |

|---|---|---|---|---|

| 5-HT2B | (R)-(-) Molindone | [35S]GTPγS Binding | 0.2 | tandfonline.com |

| 5-HT2B | Racemic Molindone (SPN-810M) | Radioligand Binding | 0.0808 | tandfonline.com |

| 5-HT2B | Racemic Molindone (SPN-810M) | Functional Assay | 0.41 | tandfonline.com |

| 5-HT2A | Racemic Molindone (SPN-810M) | Functional Assay | 14 | tandfonline.comwikipedia.org |

| 5-HT1A | Racemic Molindone | No significant binding/inhibition | wikipedia.org | |

| 5-HT2C | Racemic Molindone | No significant binding/inhibition | tandfonline.comwikipedia.org | |

| 5-HT6 | Racemic Molindone | No significant binding/inhibition | tandfonline.comwikipedia.org | |

| 5-HT7 | Racemic Molindone | No significant binding/inhibition | tandfonline.comwikipedia.org |

Adrenergic Receptor Interactions: Alpha-1 and Alpha-2 Adrenoceptor Binding and Antagonism

The interaction of molindone with adrenergic receptors is minimal. In vitro studies have shown no significant inhibition of alpha-adrenergic receptors. tandfonline.com Specifically, molindone has very little affinity for the α1-adrenergic receptor. wikipedia.org While most findings indicate a lack of significant binding, some data have suggested an intermediate affinity for the α2-adrenergic receptor. wikipedia.org However, functional assays have not demonstrated significant antagonistic activity at these sites. tandfonline.com

Muscarinic Acetylcholine (B1216132) Receptor Binding Characteristics

Molindone demonstrates a notable lack of interaction with the cholinergic system. Research indicates that it has essentially no affinity for muscarinic acetylcholine receptors. wikipedia.orgdrugbank.com This characteristic contributes to a low potential for anticholinergic effects. wikipedia.org

Absence of Significant Histamine (B1213489) H1 Receptor Affinity

A key feature of molindone's pharmacodynamic profile is its very low affinity for the histamine H1 receptor. wikipedia.orgprobes-drugs.org This lack of significant H1 antagonism is consistent with a lower potential for sedation compared to other antipsychotic agents that potently block this receptor. wikipedia.org

Intracellular Signal Transduction Pathway Modulation

The antagonist effects of (R)-Molindone at G protein-coupled receptors (GPCRs), such as the dopamine and serotonin receptors, directly modulate intracellular signal transduction pathways. medchemexpress.com The functional consequences of receptor binding have been evaluated using assays that measure downstream cellular events.

For D2S and D2L receptors, which are canonically coupled to Gi proteins, antagonism by molindone was confirmed using a [35S]GTPγS binding assay. tandfonline.com This assay measures the exchange of GDP for GTP on the G protein α-subunit, which is the initial step in the signaling cascade following receptor activation. Molindone's ability to inhibit agonist-stimulated [35S]GTPγS binding confirms its role as an antagonist that prevents G protein activation. tandfonline.com

For the 5-HT2B receptor, which is coupled to the Gq signaling pathway, molindone's antagonist activity was demonstrated through a phosphoinositide hydrolysis functional assay. tandfonline.com This assay measures the accumulation of inositol (B14025) phosphates, a downstream consequence of Gq protein activation. Molindone's inhibition of agonist-induced phosphoinositide hydrolysis confirms its functional antagonism at this receptor. tandfonline.com These assays collectively show that (R)-Molindone's primary cellular action is to block the initiation of signal transduction cascades associated with D2-like and 5-HT2B receptors.

G-Protein Coupled Receptor Coupling and Downstream Signaling Cascades

(R)-Molindone's primary mechanism of action involves its function as a potent antagonist at specific G-protein coupled receptors (GPCRs), which are crucial in neuronal signaling. nih.gov In vitro pharmacological studies have demonstrated that (R)-Molindone is a potent antagonist of the dopamine D2 (both D2S and D2L isoforms) and the serotonin 5-HT2B receptors. nih.govtandfonline.com The (R)-enantiomer has been shown to be more potent than the S(+)-enantiomer in its regulatory effect on D2S and D2L receptors. nih.gov

The antagonism of these receptors by (R)-Molindone interrupts the canonical signaling cascades initiated by their endogenous ligands, dopamine and serotonin. Dopamine D2 receptors are typically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov By blocking these receptors, (R)-Molindone prevents this inhibitory effect, thereby influencing downstream pathways regulated by cAMP and Protein Kinase A (PKA). researchgate.net

Serotonin 5-HT2B receptors, conversely, are coupled to Gαq/11 G-alpha proteins. drugbank.comwikipedia.org Activation of this pathway stimulates the effector enzyme phospholipase C (PLC). drugbank.comwikipedia.org As an antagonist, (R)-Molindone blocks this Gαq-mediated signaling cascade. nih.gov The antagonistic properties of molindone are not solely due to the parent compound; however, its major metabolites have not been found to display significant antagonistic effects on dopamine or serotonin receptors in vitro. nih.govtandfonline.com

Regulation of Second Messenger Systems (e.g., Phospholipase C-beta, IP3, DAG, Ca2+ flux)

The interaction of (R)-Molindone with G-protein coupled receptors directly influences the activity of second messenger systems. Its antagonism of the 5-HT2B receptor is particularly relevant to the phospholipase C (PLC) signaling pathway. nih.govdrugbank.com The canonical Gαq pathway, which the 5-HT2B receptor utilizes, involves the activation of Phospholipase C-beta (PLC-β). drugbank.comwikipedia.org

PLC-β activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netdrugbank.comnih.gov

IP3 is a soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. nih.govnih.gov

DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+ concentration, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream protein targets. researchgate.netnih.gov

By acting as an antagonist at the 5-HT2B receptor, (R)-Molindone effectively inhibits the Gαq-mediated activation of PLC-β. This blockade prevents the generation of IP3 and DAG, thereby attenuating the subsequent Ca2+ flux from intracellular stores and the activation of PKC. nih.govdrugbank.com This modulation of intracellular calcium signaling is a key component of its cellular pharmacodynamic profile. nih.gov While D2 receptors can also influence PLC signaling, the primary mechanism for molindone's effect on this pathway is attributed to its potent 5-HT receptor antagonism. nih.govprinceton.edu

Role of Beta-arrestin Pathways in Receptor Signaling

Beyond G-protein-mediated signaling, β-arrestin pathways represent another critical layer of GPCR regulation and signal transduction. Following agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. revvity.com This recruitment sterically hinders further G-protein coupling, leading to signal desensitization, and also initiates receptor internalization via clathrin-coated pits by interacting with components like the AP2 complex. revvity.com

Furthermore, β-arrestins can act as signal transducers themselves by serving as scaffolds for various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade, independent of G-protein activation. nih.gov For the dopamine D2 receptor, a primary target of (R)-Molindone, β-arrestin recruitment is a key signaling outcome. nih.govacs.org Ligands can exhibit "biased agonism," where they preferentially activate either G-protein or β-arrestin pathways. nih.govaxonmedchem.com

Enzyme Inhibition and Modulatory Effects

In addition to its receptor-blocking activities, molindone is distinguished from many other neuroleptics by its ability to inhibit the enzyme monoamine oxidase. nih.gov

Characterization of Monoamine Oxidase (MAO) Inhibition: In Vitro and In Vivo Studies

Molindone has been demonstrated to inhibit monoamine oxidase (MAO) in both in vitro and in vivo studies. nih.gov MAO enzymes are critical for the degradation of monoamine neurotransmitters. criver.com However, research indicates a significant difference in potency between laboratory and living system studies. In vitro, very high concentrations of molindone are required to achieve MAO inhibition. science.gov Conversely, molindone is much more potent as an MAO inhibitor in vivo. science.gov This discrepancy strongly suggests that a metabolite of molindone, rather than the parent drug itself, is responsible for the majority of the MAO-inhibitory activity observed in living organisms. science.govscience.gov Studies have confirmed that while molindone itself does inhibit MAO reversibly at high concentrations, its metabolites are responsible for the potent and selective inhibition seen in vivo. science.gov

Kinetic Analysis of MAO-A Selectivity and Irreversible Inhibition

Kinetic analyses have revealed that the MAO inhibition by molindone (likely via its metabolite) is both selective and irreversible. nih.govscience.gov The inhibition is specific for monoamine oxidase A (MAO-A), the enzyme isoform primarily responsible for breaking down serotonin and norepinephrine (B1679862). criver.comscience.gov The inhibition of MAO-A is irreversible, meaning the inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. science.govscience.gov This contrasts with reversible inhibitors, which can dissociate from the enzyme. wikidoc.org This irreversible MAO-A inhibition is a key feature that may contribute to some of molindone's unique, antidepressant-like effects observed in animal models. science.gov

| Parameter | Finding | Reference |

|---|---|---|

| Selectivity | Selective for Monoamine Oxidase A (MAO-A) | nih.govscience.gov |

| Mechanism | Irreversible Inhibition | science.gov |

| Active Agent | Believed to be a metabolite of Molindone | science.govscience.gov |

| In Vitro Potency | Low (requires high concentrations) | science.gov |

| In Vivo Potency | High | science.gov |

Impact of Enzyme Inhibition on Neurotransmitter Homeostasis

The selective and irreversible inhibition of MAO-A by a molindone metabolite has a significant impact on neurotransmitter homeostasis. By inactivating MAO-A, the primary enzyme for their degradation, the levels of key neurotransmitters such as serotonin and norepinephrine are increased in the synapse. criver.comscience.gov This elevation of monoamines is the same mechanism underlying the therapeutic action of antidepressant medications known as MAOIs. criver.com

In vivo studies in animal models reflect this mechanism. For instance, higher doses of molindone led to elevated dopamine levels and decreased levels of its metabolites, 3,4-dihydroxyphenylacetic acid and homovanillic acid, which is consistent with MAO inhibition. science.gov This enzymatic inhibition and subsequent alteration of neurotransmitter balance may explain the antidepressant-like effects of molindone observed in preclinical research. nih.govscience.gov

Neuropharmacological Research and Preclinical Behavioral Neurobiology

Neurochemical Alterations in Animal Models

Dopamine (B1211576) Metabolism and Turnover in Brain Regions

Molindone (B1677401) primarily functions as a potent antagonist of the dopamine D2 receptor. wikipedia.orgdrugbank.com In vitro studies have demonstrated that molindone is a potent antagonist for both the D2S and D2L dopamine receptors. nih.govnih.gov The (R)(-) enantiomer of molindone has been shown to be a more potent antagonist at D2S and D2L receptors compared to the S(+) enantiomer. nih.govnih.gov Specifically, the antagonist potency of the R(−) enantiomer is approximately 100-fold higher for D2S and 300-fold higher for D2L than the S(+) enantiomer. nih.govtandfonline.com

In animal models, molindone's interaction with the dopamine system resembles that of other neuroleptic agents. nih.gov Chronic treatment with molindone in guinea pigs led to an increase in the number of D2 dopamine receptors in the striatum. nih.gov However, studies in rats have suggested that molindone may have a lower propensity to induce dopamine receptor supersensitivity compared to other typical antipsychotics like haloperidol (B65202). nih.gov For instance, chronic molindone treatment in rats did not significantly increase striatal 3H-spiroperidol binding, an indicator of dopamine receptor upregulation, whereas haloperidol did. nih.gov

Furthermore, research indicates that apparent tolerance to the elevation of 3,4-dihydroxyphenylacetic acid (DOPAC) levels, a metabolite of dopamine, occurs in the striatum and frontal cortex with chronic molindone administration. nih.gov Molindone also demonstrates antagonism towards the hyperactivity and stereotyped behaviors induced by amphetamines, which are actions linked to the dopamine system. nih.govfda.gov

Table 1: Enantiomeric Activity of Molindone on Dopamine Receptors

| Receptor Subtype | Enantiomer | Potency Comparison |

|---|---|---|

| D2S | R(-) vs. S(+) | R(-) is ~100-fold more potent nih.govtandfonline.com |

| D2L | R(-) vs. S(+) | R(-) is ~300-fold more potent nih.govtandfonline.com |

Serotonergic and Noradrenergic System Responses

Molindone also interacts with the serotonergic system, although its affinity for serotonin (B10506) receptors is generally lower than for D2 receptors. nih.gov It acts as a potent antagonist of the serotonin 5-HT2B receptor. nih.govnih.gov The R(-) enantiomer of molindone exhibits a greater inhibitory effect on the 5-HT2B receptor than the S(+) enantiomer. nih.govtandfonline.com While it shows some inhibitory effect on the 5-HT2A receptor, it is to a much lesser degree. nih.gov The pathophysiology of conditions like impulsive aggression, for which molindone has been investigated, is thought to involve the dopamine, norepinephrine (B1679862), and serotonin systems. nih.govtandfonline.com However, the antagonistic effect of molindone on dopamine and serotonin receptors is not affected by the presence of norepinephrine. nih.govnih.gov Molindone has negligible affinity for alpha-1 adrenergic receptors but an intermediate affinity for alpha-2 adrenergic receptors in the frontal cortex. drugs.com

Electrophysiological Studies of Central Nervous System Activity

Electroencephalographic (EEG) Manifestations and Ascending Reticular Activating System Influence

Electroencephalographic (EEG) studies have been instrumental in characterizing the central nervous system effects of molindone. researchgate.netncats.ioncats.io Research suggests that molindone exerts a predominant effect on the ascending reticular activating system (ARAS). nih.govresearchgate.netmedifind.com The ARAS is a network of neurons in the brainstem reticular formation that plays a crucial role in regulating wakefulness and sleep-wake transitions. nih.gov The EEG changes produced by molindone are similar to those observed with other major tranquilizers. researchgate.net It is believed that by acting on the ARAS, molindone can modulate arousal and attention. nih.govmedifind.com

Modulation of Evoked Potentials in Discrete Brain Regions (e.g., Basal Ganglia, Cerebral Cortex, Hypothalamus)

Studies in animal models have investigated the effects of molindone on evoked potentials in various brain regions. Research in cats with implanted electrodes has shown that molindone can influence the electrical activity of the basal ganglia, cerebral cortex, and hypothalamus. nih.gov This modulation of evoked potentials in key brain structures is consistent with its antipsychotic and behavioral effects. The dopaminergic systems in the basal ganglia and cerebral cortex are critical for motor control and cognitive functions, and molindone's antagonist activity at D2 receptors in these areas likely contributes to its therapeutic actions. medscape.orgpocketdentistry.com

Preclinical Behavioral Pharmacology

In preclinical animal studies, molindone exhibits a pharmacological profile characteristic of antipsychotic agents. It has been shown to reduce spontaneous locomotion and aggressiveness in laboratory animals. drugbank.comnih.govfda.gov Furthermore, molindone effectively suppresses conditioned responses and antagonizes the stereotyped behavior and hyperactivity induced by amphetamines. drugbank.comnih.govfda.gov These behavioral effects are consistent with its primary mechanism of action as a dopamine D2 receptor antagonist. vcu.eduvcu.edu

Molindone also antagonizes the depressant effects of tetrabenazine (B1681281), a drug that depletes monoamines. nih.govfda.gov In animal models of tardive dyskinesia, chronic molindone administration enhanced the stereotyped behavioral response to apomorphine (B128758), a dopamine agonist. nih.gov However, some research in rats suggests that molindone may have a lower potential to elicit behavioral supersensitivity to dopamine agonists compared to haloperidol. nih.gov

Locomotor Activity and Exploratory Behavior Assessment

Molindone has been shown in preclinical animal studies to reduce spontaneous locomotor activity and exploratory behaviors. wikipedia.orgfda.govdrugs.com This effect is a characteristic feature of neuroleptic agents and is indicative of their potential to modulate dopamine-regulated motor functions. wikipedia.orgdrugbank.comnih.gov The reduction in movement and exploration is considered a preclinical correlate of the calming and tranquilizing effects observed in clinical settings. withpower.com

Studies in various animal models, including rats and mice, have consistently demonstrated a dose-dependent decrease in locomotor and exploratory activities following the administration of molindone. drugbank.commdpi.com This is often assessed in open-field tests where parameters such as distance traveled, rearing frequency, and time spent in the center of the arena are measured. mdpi.comresearchgate.net The observed hypoactivity is believed to result from the drug's antagonist action at dopamine D2 receptors within the mesolimbic pathway, a key circuit in the regulation of locomotion and motivated behaviors. drugbank.comniph.go.jp

In vitro studies have further elucidated the specific actions of molindone's enantiomers, revealing that the R(-) enantiomer is more potent than the S(+) enantiomer in its effect on D2S and D2L receptors, suggesting it is the primary contributor to the observed pharmacological activity. nih.gov

| Animal Model | Behavioral Test | Key Findings | Citation |

|---|---|---|---|

| Rats/Mice | Open-Field Test | Dose-dependent reduction in spontaneous locomotion and exploratory rearing. | drugbank.commdpi.com |

| Monkeys | Observational Studies | Reduced spontaneous activity. | wikipedia.org |

Conditioned Avoidance Response Paradigm Analysis

The conditioned avoidance response (CAR) paradigm is a well-established preclinical model for evaluating the antipsychotic potential of compounds. google.com In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or a tone). Typical and atypical antipsychotic drugs are known to selectively suppress this conditioned avoidance behavior without impairing the escape response to the aversive stimulus itself. google.comnih.gov

Molindone has been shown to effectively inhibit conditioned avoidance responses in animal models, a finding that aligns with its classification as a neuroleptic agent. wikipedia.orgfda.govdrugs.com This suppression of CAR is considered a predictive indicator of clinical antipsychotic efficacy. drugbank.comnih.gov The effect is attributed to the blockade of dopamine receptors in the nigrostriatal and mesolimbic pathways, which are crucial for the execution of learned avoidance behaviors. wikipedia.orgdrugbank.comnih.gov

| Animal Model | Key Findings | Citation |

|---|---|---|

| Rats | Suppression of the conditioned avoidance response. | wikipedia.orgfda.govdrugbank.comnih.gov |

Antagonism of Psychostimulant-Induced Behavioral Stereotypies and Hyperactivity (e.g., Amphetamine, Apomorphine)

A hallmark of antipsychotic drugs is their ability to counteract the behavioral effects of psychostimulants like amphetamine and apomorphine. wikipedia.orgfda.govdrugs.com These stimulants induce hyperactivity and stereotyped behaviors (e.g., repetitive sniffing, gnawing, or head movements) by increasing dopaminergic transmission in the brain. nih.govcapes.gov.br

Molindone effectively antagonizes the stereotyped behaviors and hyperactivity induced by both amphetamine and the dopamine receptor agonist apomorphine. wikipedia.orgdrugbank.comnih.gov This antagonism is a direct consequence of molindone's blockade of postsynaptic dopamine D2 receptors, which prevents the excessive stimulation of these receptors by the increased levels of dopamine or by direct dopamine agonists. nih.govoup.com

Interestingly, at low doses, molindone has been found to enhance the stereotyped behavioral response to amphetamine in rats. nih.gov This paradoxical effect is thought to be mediated by the selective inhibition of presynaptic dopamine autoreceptors, which leads to an increase in dopamine release. nih.govnih.gov However, at higher, therapeutic doses, the postsynaptic receptor blockade predominates, resulting in the antagonism of psychostimulant effects. oup.com

| Psychostimulant | Animal Model | Behavioral Effect Antagonized | Citation |

|---|---|---|---|

| Amphetamine | Rats | Stereotyped behavior and hyperactivity | wikipedia.orgdrugbank.comnih.govnih.gov |

| Apomorphine | Mice/Rats | Climbing behavior and stereotypy | wikipedia.orgoup.comscience.gov |

| Methamphetamine | Rats | Stereotyped behavior | nih.gov |

Modulation of Aggressive Behaviors and Social Interactions

Preclinical studies in animals have indicated that molindone can reduce aggressive behaviors. wikipedia.orgfda.gov In monkeys, the compound has been shown to limit aggression. wikipedia.orgwikiwand.com This anti-aggressive effect is thought to be related to its modulation of dopamine and serotonin pathways. nih.gov

More recent research has focused on an extended-release formulation of molindone for the treatment of impulsive aggression. nih.gov In vitro studies supporting this application have shown that molindone is a potent antagonist of dopamine D2 and serotonin 5-HT2B receptors. nih.gov The R(-) enantiomer of molindone has been identified as being more potent than the S(+) enantiomer at D2 receptors, suggesting it is the key driver of this effect. nih.gov While the precise mechanisms are not fully understood, the modulation of these receptor systems is believed to play a significant role in the reduction of aggressive behaviors. nih.gov Animal models of aggression and social interaction are crucial for elucidating these mechanisms. nih.gov

| Animal Model | Behavioral Finding | Potential Mechanism | Citation |

|---|---|---|---|

| Monkeys | Limits aggression | Dopamine and serotonin receptor modulation | wikipedia.orgwikiwand.com |

| - | In vitro: Potent antagonist at D2 and 5-HT2B receptors | R(-) enantiomer is more potent at D2 receptors | nih.gov |

Reversal of Tetrabenazine-Induced Depression-like States

Tetrabenazine is a drug that depletes central monoamine stores, including dopamine, norepinephrine, and serotonin. In animal models, it induces a state characterized by ptosis (eyelid drooping), hypothermia, and akinesia, which is considered a model of depression-like states. wikipedia.orgnih.govkarger.com The ability of a compound to reverse these effects is often indicative of antidepressant potential. wikipedia.orgnih.gov

Molindone has demonstrated the ability to antagonize the depression-like state induced by tetrabenazine in animals. wikipedia.orgdrugbank.comnih.gov Specifically, it has been shown to reverse tetrabenazine-induced ptosis. wikipedia.orgwikiwand.com This effect distinguishes molindone from many other antipsychotics and suggests a potential antidepressant-like component to its pharmacological profile. wikipedia.org This action is thought to be related to its influence on catecholaminergic systems, potentially through its weak monoamine oxidase (MAO)-A inhibitory activity, which may counteract the amine-depleting effects of tetrabenazine. wikipedia.org

| Tetrabenazine-Induced Effect | Animal Model | Effect of Molindone | Citation |

|---|---|---|---|

| Ptosis (eyelid drooping) | Rats | Reversal/Antagonism | wikipedia.orgwikiwand.com |

| General depression-like state | Animals | Antagonism | fda.govdrugbank.comnih.gov |

Investigation of Emesis Modulation in Preclinical Models

Preclinical studies have demonstrated that molindone possesses antiemetic properties. wikipedia.orgnih.gov This effect is primarily investigated by assessing the drug's ability to block emesis (vomiting) induced by the dopamine agonist apomorphine, which stimulates the chemoreceptor trigger zone (CTZ) in the brainstem. nih.govscience.gov

In animal models, such as dogs, molindone has been shown to effectively block the emetic effects of apomorphine. nih.gov This antiemetic action is consistent with its dopamine D2 receptor antagonist properties, as the CTZ is rich in these receptors. drugbank.com

| Emetic Agent | Animal Model | Effect of Molindone | Citation |

|---|---|---|---|

| Apomorphine | Dogs | Blocks emetic effect | nih.gov |

Induction of Catalepsy and Hypothermia

Catalepsy, a state of motor immobility and waxy flexibility, is a characteristic extrapyramidal side effect induced by typical antipsychotic drugs in animal models. ijpp.comnih.govscite.ai It is primarily attributed to the blockade of dopamine D2 receptors in the striatum. ijpp.comnih.gov Molindone has been shown to induce a dose-dependent catalepsy in rats. wikipedia.orgijpp.comscite.ai Studies have indicated that molindone is less potent in inducing catalepsy compared to haloperidol. nih.gov The cataleptic effect of molindone can be potentiated by pretreatment with α-methyl-p-tyrosine, a dopamine synthesis inhibitor. ijpp.com

Hypothermia, or a decrease in core body temperature, is another centrally mediated effect of many antipsychotic drugs. wikipedia.orgdrugs.com Molindone has also been observed to produce hypothermia in animal models. wikipedia.orgwikiwand.com This effect is believed to be mediated through the drug's action on central thermoregulatory centers, which are influenced by dopaminergic pathways. drugs.com

| Effect | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Catalepsy | Rats, Mice | Induces dose-dependent catalepsy; less potent than haloperidol. | wikipedia.orgijpp.comnih.govscite.ai |

| Hypothermia | Animals | Induces a decrease in core body temperature. | wikipedia.orgwikiwand.com |

Characterization of Dopamine Receptor Sensitization in Preclinical Models

(R)-Molindone is the more potent enantiomer of Molindone, demonstrating a greater regulatory effect on dopamine D2S and D2L receptors compared to its S(+) counterpart. nih.govtandfonline.com In vitro studies using [35S]GTPγS binding assays have quantified this difference, showing that the antagonist potency of the (R)(−) enantiomer is approximately 100-fold higher for D2S receptors and 300-fold higher for D2L receptors than the S(+) enantiomer. tandfonline.com This potent antagonism of dopamine D2 receptors is central to its mechanism of action. nih.govncats.iodrugbank.com

Chronic administration of dopamine antagonists can lead to a state of dopamine receptor supersensitivity, a phenomenon implicated in the development of tardive dyskinesia. Preclinical research on Molindone (as a racemic mixture) suggests it may be less likely to cause significant dopamine receptor supersensitivity compared to other neuroleptics like haloperidol. nih.gov One study found that Molindone appeared to have a greater effect on mesolimbic and mesocortical dopamine neurons than on the nigrostriatal dopamine system, which is associated with motor control. nih.gov While these studies provide foundational knowledge, specific preclinical research isolating the long-term sensitization effects of only the (R)-enantiomer is not extensively detailed in the available literature. However, the high potency of (R)-Molindone at D2 receptors suggests it is the primary driver of the effects observed with the racemic mixture. tandfonline.com

Table 1: Comparative Antagonist Potency of Molindone Enantiomers at Dopamine D2 Receptors

| Enantiomer | Receptor Subtype | Relative Potency (IC50) |

| (R)(-) Molindone | D2S | ~100-fold higher than S(+) enantiomer |

| (R)(-) Molindone | D2L | ~300-fold higher than S(+) enantiomer |

Data derived from in vitro [35S]GTPγS binding assays. tandfonline.com

Influence on Seizure Threshold in Experimental Animals

Preclinical studies in animal models have consistently shown that Molindone (racemic) does not lower the seizure threshold to the same degree as more sedating antipsychotic drugs. nih.govfda.govnih.gov This characteristic suggests a potentially wider margin of safety concerning seizure induction compared to some other neuroleptics. nih.gov Clinical reports have noted that Molindone is among the antipsychotics with the lowest seizurogenic effects. juniperpublishers.com

While these findings are based on the racemic mixture, the primary pharmacological activity is attributed to the potent D2 antagonism of the (R)-enantiomer. nih.govtandfonline.com Therefore, it is inferred that the observed effects on seizure threshold are predominantly mediated by (R)-Molindone. However, dedicated preclinical studies examining the specific influence of the purified (R)-enantiomer on seizure thresholds in experimental animals have not been identified in the reviewed literature. Caution is still advised as convulsive seizures, though infrequent, have been reported in humans receiving the racemic mixture. nih.govfda.gov

Brain Distribution and Regional Pharmacokinetics in Animal Models

Following oral administration in preclinical models, Molindone is rapidly absorbed and metabolized. fda.govnih.gov Unmetabolized drug typically reaches peak blood levels at approximately 1.5 hours. fda.govnih.gov The pharmacological effect from a single dose can persist for 24 to 36 hours. fda.govnih.gov In laboratory animals, Molindone's pharmacological profile resembles that of other antipsychotic agents, reducing spontaneous locomotion and suppressing conditioned responses. fda.govnih.gov

Studies in rats indicate that the distribution of drugs within the central nervous system is complex, with concentrations varying between brain tissue and the extracellular fluid. researchgate.net While specific data on the brain distribution and regional pharmacokinetics of the isolated (R)-Molindone enantiomer are not available, studies on the racemic mixture provide some insight. For instance, after subcutaneous injection in rats, Molindone was found to alter the concentrations of dopamine and its metabolites in the striatum. nih.gov At lower doses, it produced effects consistent with the blockade of dopamine postsynaptic receptors. nih.gov

The brain is protected by the blood-brain barrier (BBB), and drug distribution is influenced by factors like transporters and local metabolism by enzymes such as cytochrome P450 (CYP). rug.nljpn.ca Molindone is known to be 76% protein-bound and undergoes extensive hepatic metabolism, with less than 2-3% of the unmetabolized drug excreted. drugbank.commedscape.com The precise kinetics, regional brain concentrations, and BBB penetration specific to the (R)-enantiomer remain areas for further investigation.

Metabolism and Theoretical Pharmacokinetic Considerations in Preclinical Development

Hepatic Biotransformation Pathways: Sulfoxidation and Oxidation Mechanisms

The liver is the primary site of metabolism for (R)-Molindone, where it undergoes extensive Phase I biotransformation. nih.gov The principal mechanisms involved in the hepatic metabolism of (R)-Molindone are sulfoxidation and oxidation. nih.gov These reactions are primarily catalyzed by cytochrome P450 (CYP) isoenzymes. patsnap.com The introduction of polar functional groups through these oxidative processes facilitates the subsequent excretion of the drug.

In vitro studies utilizing human liver microsomes (HLM) have been instrumental in elucidating the specific metabolic pathways. mdpi.comnih.gov These studies have identified several metabolites resulting from various oxidative reactions. The primary oxidative transformations include aliphatic hydroxylation, where a hydroxyl group is introduced onto an aliphatic side chain of the molecule. mdpi.com Other observed oxidative reactions include the formation of dihydroxy derivatives and dehydrogenation, which involves the formation of a double bond in the tetrahydroindol-4-one ring. mdpi.com

While the term "sulfoxidation" is mentioned in the literature in the context of molindone's metabolism, detailed mechanistic studies specifically on the sulfoxidation of the morpholine (B109124) moiety's sulfur atom (if it were a thio-morpholine) are not extensively detailed in the primary research available. However, sulfoxidation is a common metabolic pathway for sulfur-containing xenobiotics, typically mediated by CYP enzymes or flavin-containing monooxygenases (FMOs), leading to the formation of sulfoxides and subsequently sulfones. For other drugs, like chlorpromazine, sulfoxidation is a key metabolic route. nih.gov In the case of flupentixol, another antipsychotic, metabolism also occurs via sulfoxidation. drugbank.com

A study by Gawlik et al. (2020) successfully identified six previously undescribed metabolites of molindone (B1677401) through in vitro incubation with HLM, confirming the significance of oxidative pathways. mdpi.com The production of a toxic intermediate through these metabolic processes is hypothesized to be the mechanism behind observed serum aminotransferase elevations in some patients, although this is not definitively proven for (R)-Molindone specifically. nih.gov

Advanced Methodologies for Metabolite Identification and Structural Elucidation

The identification and structural characterization of metabolites are crucial steps in drug development. For (R)-Molindone, advanced analytical techniques have been employed to create a comprehensive metabolic profile.

UHPLC-ESI-Q-TOF-MS has emerged as a powerful and indispensable tool for the analysis of drug metabolites due to its high resolution, sensitivity, and accuracy. mdpi.commdpi.com This technique allows for the separation of complex mixtures of metabolites, their ionization, and the precise determination of their mass-to-charge ratio, which in turn facilitates the determination of their elemental composition. mdpi.comnih.gov

In the study of molindone metabolism, UHPLC-ESI-Q-TOF-MS was used to analyze the products formed after incubation with HLM and through photocatalytic methods. mdpi.comnih.gov The high-resolution mass spectra and fragmentation patterns obtained were pivotal in the structural elucidation of six newly identified metabolites. mdpi.com The fragmentation data provides structural information that helps to pinpoint the site of metabolic modification on the parent molecule.

Table 1: UHPLC-ESI-Q-TOF-MS Data for (R)-Molindone and its Identified Metabolites

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Proposed Biotransformation |

| Molindone | C₁₆H₂₄N₂O₂ | 277.1911 | 178.1227, 100.0964 | Parent Drug |

| M1 | C₁₆H₂₅N₂O₃ | 293.1860 | 190.1206, 82.0657 | Aliphatic Hydroxylation |

| M2 | C₁₆H₂₃N₂O₃ | 291.1703 | 188.1040, 82.0657 | Dehydrogenation & Hydroxylation |

| M3 | C₁₆H₂₅N₂O₄ | 309.1812 | 206.1152, 100.0964 | Dihydroxylation |

| M4 | C₁₃H₂₃N₂O₄ | 307.1654 | 289.1458, 188.1040 | Dihydroxylation & Dehydrogenation |

| M5 | C₁₆H₂₃N₂O₄ | 309.1812 | 206.1152, 100.0964 | Dihydroxylation |

| M6 | C₁₆H₂₃N₂O₄ | 309.1812 | 206.1152, 100.0964 | Dihydroxylation |

Data synthesized from Gawlik et al. (2020). mdpi.com

Photocatalysis has been explored as a novel, biomimetic tool for the synthesis and characterization of drug metabolites. mdpi.comnih.gov This approach offers a simpler and potentially more efficient alternative to traditional organic synthesis for obtaining metabolite standards. mdpi.com The process typically involves the use of a semiconductor photocatalyst, such as tungsten trioxide (WO₃) or tungsten disulfide (WS₂), which, upon irradiation, generates reactive oxygen species that can oxidize the drug molecule in a manner that mimics Phase I metabolism. mdpi.comnih.gov

For molindone, photocatalytic reactions using WO₃ and WS₂ were successfully employed to generate its metabolites. mdpi.comnih.gov A comparative analysis with the metabolites produced by HLM revealed that WO₃-assisted photocatalysis provided a metabolite profile that was more consistent with the in vitro metabolic profile. mdpi.com This suggests that photocatalysis can be a valuable tool for predicting and generating metabolites in early-stage drug discovery. mdpi.comresearchgate.net Furthermore, this method proved effective in enhancing the detection of minor metabolites due to their higher abundance in the photocatalytic system compared to HLM incubations. mdpi.com

Investigation of Metabolite Activity and Contribution to Overall Pharmacological Profile

A critical aspect of preclinical development is to determine whether the metabolites of a drug are pharmacologically active, inactive, or potentially toxic. For (R)-Molindone, the available evidence suggests that its major metabolites are largely inactive.

In vitro studies have demonstrated that the parent compound, (R)-Molindone, is a potent antagonist of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂B receptors. nih.gov However, the major human metabolites of molindone did not exhibit any significant antagonistic activity at these, or other tested neurotransmitter receptors, including norepinephrine (B1679862), GABA, glutamate, histamine (B1213489), or acetylcholine (B1216132) receptors. nih.gov This finding is consistent with earlier research which concluded that a metabolite of molindone does not possess neuroleptic activity. nih.gov

Theoretical Models of Drug Clearance, Excretion, and Metabolic Fate

The clearance of a drug from the body is a key pharmacokinetic parameter that dictates its dosing regimen. Drug clearance is the volume of plasma from which the drug is completely removed per unit of time and is the sum of clearance by all eliminating organs, primarily the liver and kidneys. merckmanuals.comnih.gov For a drug like (R)-Molindone that is extensively metabolized by the liver, hepatic clearance is the predominant component of total clearance. nih.govdrugbank.com

The metabolic fate of (R)-Molindone is characterized by rapid absorption and extensive metabolism, with less than 2-3% of the unchanged drug being excreted in the urine and feces. drugbank.comnih.gov This indicates a high first-pass metabolism. The metabolites, having been made more polar through oxidation and other Phase I reactions, are then more readily excreted, primarily via the kidneys. patsnap.com

Theoretical pharmacokinetic models for drugs that are extensively metabolized by the liver, such as (R)-Molindone, often fall under the category of "high extraction ratio" drugs. The clearance of such drugs is typically blood flow-dependent. This means that changes in hepatic blood flow will have a more significant impact on the drug's clearance than changes in the intrinsic metabolic capacity of the liver enzymes (e.g., due to genetic polymorphisms or drug-drug interactions). nih.gov

Given that (R)-Molindone is a substrate for CYP enzymes, its pharmacokinetics can be described by models that incorporate enzyme kinetics, such as the Michaelis-Menten model, especially when considering potential saturation of metabolic pathways at higher doses. thecarlatreport.com Pharmacokinetic models for similar drugs often utilize a one- or two-compartment model to describe the distribution and elimination phases. nih.gov For (R)-Molindone, a two-compartment model would likely be appropriate, reflecting its distribution from the central compartment (blood and highly perfused organs) to a peripheral compartment (less well-perfused tissues) and subsequent elimination.

While specific, published theoretical pharmacokinetic models for (R)-Molindone are not widely available, the principles of first-order kinetics are generally applied to the elimination of most drugs at therapeutic concentrations. nih.gov This assumes that the rate of elimination is directly proportional to the drug concentration. However, given the extensive metabolism, non-linear kinetics could become relevant at higher, supratherapeutic concentrations where metabolic enzymes may become saturated.

Advanced Synthetic Chemistry and Structure Activity Relationship Sar Studies

Systematic Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For molindone (B1677401), these studies have primarily focused on its interactions with various neurotransmitter receptors.

Molindone's primary mechanism of action is antagonism of the dopamine (B1211576) D2 receptor. Its dihydroindolone core structure is chemically distinct from other antipsychotic classes like phenothiazines or butyrophenones. The key structural features contributing to its receptor binding profile are the ethyl and methyl groups on the pyrrole (B145914) ring, the tetrahydroindolone core, and the morpholinomethyl substituent at the C-5 position.

Molindone demonstrates potent antagonism at the dopamine D2 receptor, with reported IC50 values in the range of 84–140 nM. Its affinity for other dopamine receptor subtypes is significantly lower. It also acts as an antagonist at the serotonin (B10506) 5-HT2B receptor. In contrast, it has a very low affinity for the 5-HT2A receptor, which distinguishes it from many atypical antipsychotics that potently block both D2 and 5-HT2A receptors. Molindone shows negligible affinity for muscarinic acetylcholine (B1216132), histamine (B1213489) H1, and α1-adrenergic receptors, but has an intermediate affinity for the α2-adrenergic receptor. Some reports have noted a high affinity for the D3 receptor, though this finding is not universally consistent.

The specific contributions of the chiral center at the C-5 position to receptor binding have not been explicitly elucidated for the (R)- and (S)-enantiomers separately. It is plausible that one enantiomer possesses a higher affinity for the D2 receptor binding pocket than the other, but further research is needed to confirm this.

| Receptor | Binding Affinity (IC50, nM) |

|---|---|

| Dopamine D2 | 84–140 |

| Serotonin 5-HT2B | 410 |

| Dopamine D1, D3, D5 | 3,200–8,300 |

| Serotonin 5-HT2A | 14,000 |

This table presents binding affinity data for racemic molindone as reported in the literature.

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For instance, a G protein-coupled receptor (GPCR) like the D2 receptor can signal through both G protein-dependent pathways and β-arrestin-dependent pathways. A biased agonist might selectively activate the G protein pathway, which is hypothesized to be responsible for the therapeutic effects of some drugs, while avoiding the β-arrestin pathway, which has been implicated in adverse effects.

The specific structural motifs within the molindone molecule that would confer such functional selectivity have not been identified in the reviewed literature. However, molindone's unique pharmacological profile—potent D2 antagonism with minimal 5-HT2A activity but notable 5-HT2B antagonism—suggests a distinct interaction with its target receptors compared to other antipsychotics. This profile could theoretically arise from a receptor conformation stabilized by molindone that favors an antagonistic state for the D2 receptor's G protein pathway while having minimal interaction with the β-arrestin pathway. The morpholine (B109124) ring and the specific stereochemistry at the C-5 position are likely key determinants of how the molecule orients itself within the receptor's binding pocket, thereby influencing downstream signaling. Further investigation into (R)-Molindone specifically is required to determine if it exhibits a biased signaling profile at the D2 or other receptors.

Rational Design and Synthesis of Molindone Analogues with Modified Pharmacological Properties

Rational drug design aims to create new molecules with improved potency, selectivity, or pharmacokinetic properties based on an understanding of the target structure and SAR. The synthetic routes established for molindone provide a framework for the rational design and synthesis of novel analogues.

A patented method for producing molindone also outlines a strategy for creating related compounds. This approach involves modifying the initial reactants. By substituting the starting materials—2,3-pentanedione-2-oxime (referred to as SUMO-1) and bismorpholinomethane—with their respective analogues, new derivatives can be generated. For example, altering the alkyl groups on the SUMO-1 analogue or replacing the morpholine moiety in the bismorpholinomethane analogue would result in a final compound with a modified core structure or a different heterocyclic group at the C-5 position.

These structural modifications would be expected to alter the compound's pharmacological properties. For instance, changing the size or electronics of the substituents on the indole (B1671886) ring could affect dopamine receptor affinity and selectivity. Replacing the morpholine ring with other heterocyclic systems (e.g., piperidine, piperazine) could influence not only receptor binding but also properties like solubility and metabolic stability. This synthetic flexibility allows for a systematic exploration of the SAR to develop analogues with potentially enhanced therapeutic profiles.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are powerful tools for investigating drug-receptor interactions at an atomic level, guiding rational drug design. These techniques can predict how a ligand binds to its target protein and estimate the binding affinity, providing insights that are difficult to obtain through experimental methods alone.

Ligand-protein docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. For (R)-Molindone, docking studies would involve placing the molecule into a 3D structural model of the dopamine D2 receptor. The simulation would then calculate the most energetically favorable binding poses, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues in the receptor. This could reveal why molindone has a high affinity for the D2 receptor and how the (R)-enantiomer specifically orients itself.

Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the ligand-receptor complex over time. An MD simulation could show how the D2 receptor changes its conformation upon binding (R)-Molindone and assess the stability of the resulting complex. This dynamic view is crucial for understanding the mechanisms of receptor activation or antagonism and could provide clues about potential functional selectivity.

Despite the potential of these techniques, specific computational studies applying molecular docking or molecular dynamics simulations to elucidate the binding of (R)-Molindone to the D2 receptor or other targets were not found in the reviewed literature. Such studies would be invaluable for understanding its precise mechanism of action and for guiding the design of new, more effective analogues.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgscirp.org For (R)-Molindone and its analogs, QSAR models are instrumental in predicting their antipsychotic potency, which is primarily attributed to dopamine D2 receptor antagonism. drugdesign.org These models help in understanding the specific physicochemical properties and structural features that govern the molecule's interaction with the receptor, thereby guiding the design of new derivatives with improved efficacy.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. wikipedia.org The process involves several key steps:

Data Set Selection: A series of compounds structurally related to (R)-Molindone with experimentally determined biological activities (e.g., binding affinities (Ki) or inhibitory concentrations (IC50) for the D2 receptor) is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). scirp.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques to ensure its reliability. nih.gov

For antipsychotics like (R)-Molindone, the descriptors used in QSAR studies typically fall into several categories. These descriptors help to explain how variations in the molecular structure affect the compound's ability to bind to its target receptor.

| Descriptor Category | Description | Examples Relevant to (R)-Molindone Analogs |

|---|---|---|

| Electronic Descriptors | Quantify the electronic properties of the molecule, influencing electrostatic interactions and reactivity. | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges |

| Steric Descriptors | Describe the size and shape of the molecule, which are critical for fitting into the receptor's binding pocket. | Molecular Volume, Surface Area, Molar Refractivity |

| Hydrophobic Descriptors | Measure the molecule's lipophilicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. | LogP (Partition Coefficient), Hydrophobic Field |

| Topological Descriptors | Numerical indices derived from the 2D graph representation of the molecule, encoding information about branching and connectivity. | Wiener Index, Kier & Hall Connectivity Indices |

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. These studies generate contour maps that visualize regions where modifications to the (R)-Molindone scaffold would likely lead to increased or decreased activity, offering a powerful visual guide for medicinal chemists. nih.govsapub.org

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govdergipark.org.tr For (R)-Molindone, which acts as a dopamine D2 receptor antagonist, a pharmacophore model outlines the key interaction points necessary for binding. drugdesign.orgmdpi.com This model serves as a 3D query for identifying novel compounds with the potential for similar antipsychotic activity from large chemical databases through a process called virtual screening. nih.govresearchgate.net

The development of a pharmacophore model for D2 antagonists typically involves analyzing a set of known active ligands, including compounds like (R)-Molindone, to identify common chemical features. researchgate.netnih.gov These features are crucial for molecular recognition at the receptor's active site.

| Pharmacophoric Feature | Description | Corresponding Group in (R)-Molindone |

|---|---|---|

| Positive Ionizable (PI) / Cationic Center | Typically a protonated amine that forms a key ionic interaction with an acidic residue (e.g., Aspartic Acid) in the D2 receptor. | The nitrogen atom in the morpholine ring (protonated at physiological pH). |

| Aromatic Ring (AR) | A planar aromatic system that engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. drugdesign.org | The indole ring system. |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (like oxygen or nitrogen) capable of accepting a hydrogen bond from a donor group in the receptor. | The carbonyl oxygen of the 4-one group. |

| Hydrophobic Feature (HY) | A non-polar group that occupies a hydrophobic pocket within the receptor, contributing to binding affinity. | The ethyl and methyl groups on the indole ring. |

Once a robust pharmacophore model is established, it is used as a filter in a virtual screening workflow to rapidly assess large compound libraries. researchgate.netrsc.org This process significantly narrows down the number of molecules that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov

The virtual screening workflow typically proceeds as follows:

Database Preparation: A large database of chemical compounds (e.g., ZINC, ChEMBL) is prepared, often involving the generation of 3D conformations for each molecule. nih.gov

Pharmacophore-Based Filtering: The database is screened against the D2 antagonist pharmacophore model. Only molecules that can match the key pharmacophoric features in the correct 3D orientation are retained as "hits".

Molecular Docking: The hits from the initial screening are then subjected to molecular docking simulations. This step predicts the binding pose and estimates the binding affinity of each compound within the D2 receptor's active site, providing a more refined ranking.

Hit Selection and Experimental Validation: The top-ranked compounds from docking are visually inspected and selected for chemical synthesis and subsequent in vitro biological testing to confirm their activity as novel D2 receptor ligands. mdpi.com This combined approach has proven successful in identifying novel chemical scaffolds for various biological targets. mdpi.comresearchgate.net

Preclinical Toxicology and Genetic Safety Assessment

In Vitro Genetic Toxicology: Bacterial Reverse Gene Mutation Assays and Chromosomal Aberration Tests

A battery of in vitro genetic toxicology assays was conducted to evaluate the mutagenic and clastogenic potential of molindone (B1677401) hydrochloride. nih.gov

Bacterial Reverse Gene Mutation Assays (Ames Test): The mutagenic potential of molindone was assessed using the bacterial reverse gene mutation assay, commonly known as the Ames test. nih.govre-place.be This test utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. fao.org In these assays, molindone hydrochloride was tested with Salmonella tester strains TA98, TA100, TA1535, and TA1537, as well as the E. coli tester strain WP2uvrA. nih.gov The results indicated that molindone was not mutagenic in most strains. nih.gov However, a positive response, with up to a three-fold increase in revertants, was observed in the TA100 strain, but only in the presence of a rat liver S9 metabolic activation system. nih.gov When a human S9 fraction was used, a smaller, non-reproducible two-fold increase was seen at the highest tested concentration. nih.gov

Chromosomal Aberration Tests: To assess the potential to induce structural chromosomal damage (clastogenicity), molindone hydrochloride was evaluated in an in vitro chromosomal aberration test using human lymphocyte cultures. nih.govcriver.com The results of this assay were negative, indicating that molindone did not induce chromosomal aberrations under the tested conditions. nih.gov

| Assay | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Bacterial Reverse Mutation Assay | S. typhimurium (TA98, TA1535, TA1537), E. coli (WP2uvrA) | With and without rat liver S9 | Negative | nih.gov |

| S. typhimurium (TA100) | With rat liver S9 | Positive (up to 3-fold increase) | nih.gov | |

| Chromosomal Aberration Test | Human Lymphocytes | Not specified | Negative | nih.gov |

The positive mutagenic response observed in the Ames test with the TA100 strain was dependent on metabolic activation, specifically with the rat liver S9 fraction. nih.gov This suggests that a metabolite of molindone, rather than the parent compound itself, is responsible for the mutagenic effect in this bacterial strain. The S9 fraction contains enzymes, such as cytochrome P450s, that are involved in Phase I metabolism and can convert a substance into a more reactive form. nih.govresearchgate.net

Further investigation into the metabolic pathways revealed efficient detoxification mechanisms. The mutagenicity seen with the rat liver S9 was completely negated by the addition of cofactors for Phase II conjugation reactions, specifically glutathione (B108866) (GSH) and uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov This indicates that the potentially mutagenic metabolites can be effectively detoxified through glutathione conjugation and glucuronidation, which are common and efficient metabolic pathways in humans. nih.govpharmacy180.comnih.gov These reactions increase the water solubility of metabolites, facilitating their excretion. drugbank.commdpi.comslideshare.net

In Vivo Genetic Toxicology: Rodent Micronucleus Test and DNA Damage Assays (e.g., Comet Assay)

To complement the in vitro findings, molindone hydrochloride was assessed in a series of in vivo genetic toxicology studies in rodent models.

Rodent Micronucleus Test: The in vivo clastogenic and aneugenic potential of molindone was evaluated using the rat bone marrow micronucleus test. nih.gov This assay detects damage to chromosomes or the mitotic apparatus by measuring the formation of micronuclei in developing erythrocytes. criver.comnih.gov Molindone hydrochloride did not elicit a positive response in this test, indicating it does not cause chromosomal damage or aneuploidy in the bone marrow cells of rats under the study conditions. nih.gov

DNA Damage Assays (Comet Assay): The potential for molindone to induce DNA damage in vivo was assessed using the rat liver comet assay. nih.gov The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. springernature.comspringernature.comnih.gov The results from the comet assay were negative, demonstrating that molindone hydrochloride did not cause detectable DNA damage in the liver of treated rats. nih.gov

| Assay | Test System | Endpoint | Result | Reference |

|---|---|---|---|---|

| Micronucleus Test | Rat Bone Marrow | Clastogenicity/Aneugenicity | Negative | nih.gov |

| Comet Assay | Rat Liver | DNA Damage (Strand Breaks) | Negative | nih.gov |

Reproductive and Developmental Toxicology in Animal Models

The effects of molindone hydrochloride on fertility, and embryo-fetal and pre- and postnatal development were investigated in Good Laboratory Practice (GLP) compliant studies in rats and rabbits. nih.gov

Embryo-fetal development studies were conducted in both rats and rabbits. nih.gov In these studies, no developmental toxicity was observed in the fetuses of either species, even at exposures significantly higher than anticipated clinical levels. nih.gov

A prenatal and postnatal development study in rats showed reduced pre-weaning growth in F1 pups at the highest dose tested. nih.gov However, there were no adverse effects on post-weaning growth, behavior, or the reproductive capabilities of the offspring. nih.gov The changes noted in the estrous cycles of rats were considered to be related to the specific pharmacological effects of molindone in rodents and not indicative of a human risk. nih.gov

Theoretical Considerations of Potential Organ System Impact (e.g., Hepatic)

Molindone is extensively metabolized by the liver, primarily through oxidation and sulfoxidation. nih.gov This extensive hepatic metabolism raises theoretical considerations about the potential for liver-related effects. The production of toxic intermediates during metabolism is a possible mechanism of drug-induced liver injury. nih.gov Although rare, instances of clinically apparent acute liver injury have been reported with molindone, typically with a hepatocellular pattern of enzyme elevations. nih.govnih.gov

The in vitro genetic toxicology studies provide relevant insights here. The observation that mutagenicity in the Ames test was dependent on metabolic activation by liver enzymes (S9 fraction) supports the idea that liver metabolism can produce reactive intermediates. nih.gov However, the same studies also demonstrated that these intermediates are efficiently detoxified by Phase II conjugation pathways (glutathione and glucuronic acid conjugation) that are highly active in the liver. nih.govpharmacy180.com The weight of evidence from the comprehensive genetic toxicology battery, including the negative in vivo rat liver comet assay, suggests that molindone does not pose a genotoxic risk to humans at clinical doses, despite the theoretical potential for the formation of reactive metabolites in the liver. nih.gov

Comparative Neuropharmacology and Distinctive Preclinical Research Facets

Pharmacological Differentiation from Classical Antipsychotic Structural Classes (Phenothiazines, Butyrophenones, Thioxanthenes)

(R)-Molindone, the active enantiomer of the dihydroindolone derivative molindone (B1677401), is structurally distinct from classical antipsychotic drug classes such as the phenothiazines, butyrophenones, and thioxanthenes. drugbank.comdrugs.com While its pharmacological profile in animal models shows similarities to major tranquilizers—including the reduction of spontaneous locomotion, aggression, and suppression of conditioned responses—its unique chemical structure as a dihydroindolone sets it apart. drugbank.comdrugs.com

The primary mechanism of action for first-generation antipsychotics, including phenothiazines (e.g., chlorpromazine), butyrophenones (e.g., haloperidol), and thioxanthenes (e.g., thiothixene), is the postsynaptic blockade of the dopamine (B1211576) D2 receptor. researchgate.netvcu.edu This action is responsible for their therapeutic effects on the positive symptoms of psychosis. vcu.eduneu.edu.tr Molindone shares this fundamental property of D2 receptor antagonism. drugbank.comnih.gov